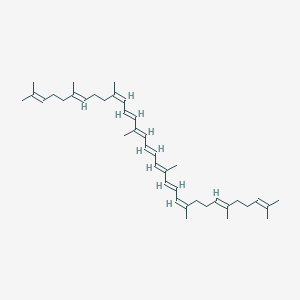

9,9'-Di-cis-zeta-carotene

Description

Properties

IUPAC Name |

(6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29-,40-30- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWLELKAFXRPDE-ZURBLSRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)\C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H60 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030374 | |

| Record name | Zeta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72746-33-9 | |

| Record name | ζ-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72746-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | zeta-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072746339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zeta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ZETA.-CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341QZ5N3E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (9-cis,9'-cis)-7,7',8,8'-Tetrahydro-psi,psi-carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymology of 9,9 Di Cis Zeta Carotene

Initial Steps of Carotenoid Precursor Synthesis

The journey to 9,9'-di-cis-zeta-carotene begins with the synthesis of its fundamental building blocks, which are derived from the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells. aocs.orgfrontiersin.org This pathway is responsible for producing the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com

Isopentenyl Diphosphate and Dimethylallyl Diphosphate Generation (MEP Pathway)

The MEP pathway, also known as the non-mevalonate pathway, commences with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. frontiersin.orgresearchgate.net This initial reaction is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). aocs.orgnih.gov The subsequent reaction, the conversion of 1-deoxy-D-xylulose 5-phosphate to 2-C-methyl-D-erythritol 4-phosphate, is carried out by 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). aocs.orgnih.gov A series of further enzymatic steps ultimately yields IPP and DMAPP. frontiersin.org While the MEP pathway is the primary source of precursors for carotenoid synthesis in plants, some exchange of intermediates with the cytosolic mevalonic acid (MVA) pathway can occur. nih.gov The interconversion between IPP and DMAPP is facilitated by isopentenyl diphosphate isomerase (IDI), ensuring the appropriate ratio of these building blocks for subsequent reactions. frontiersin.org

Geranylgeranyl Diphosphate Formation

The synthesis of the 20-carbon precursor for all carotenoids, geranylgeranyl diphosphate (GGPP), is a crucial step. aocs.orgrsc.org This reaction is catalyzed by GGPP synthase (GGPS), which sequentially condenses three molecules of IPP with one molecule of DMAPP. nih.govoup.com GGPP serves as a metabolic hub, providing the substrate not only for carotenoid biosynthesis but also for the synthesis of other essential isoprenoids like chlorophylls (B1240455) and tocopherols. oup.com

Phytoene (B131915) Synthesis: The First Committed Step

The first reaction dedicated solely to the carotenoid biosynthetic pathway is the formation of phytoene. aocs.orgfrontiersin.org This is a two-step process catalyzed by the enzyme phytoene synthase (PSY). oup.comfrontiersin.org PSY condenses two molecules of GGPP to form the C40 hydrocarbon, 15-cis-phytoene (B30313). frontiersin.orgoup.com This step is widely considered to be a major rate-limiting step in carotenoid biosynthesis, and the expression and activity of PSY are tightly regulated. aocs.orgfrontiersin.org

Formation of this compound: The Z-ISO Catalyzed Isomerization

The conversion of the initial C40 carotenoid, phytoene, to this compound involves desaturation and a critical isomerization step. The enzyme phytoene desaturase (PDS) introduces two double bonds into 15-cis-phytoene to produce 9,15,9'-tri-cis-zeta-carotene (B1263712), via the intermediate 9,15-di-cis-phytofluene. nih.gov

Substrate Specificity: 9,15,9'-Tri-cis-zeta-carotene as Precursor

The direct precursor to this compound is 9,15,9'-tri-cis-zeta-carotene. vulcanchem.comresearchgate.net This specific isomer, with its three cis double bonds at the 9, 15, and 9' positions, is the substrate for the enzyme zeta-carotene (B1237982) isomerase (Z-ISO). In the absence of functional Z-ISO, as seen in maize y9 mutants, 9,15,9'-tri-cis-zeta-carotene accumulates, highlighting its role as the specific substrate for this isomerization step. vulcanchem.comnih.gov

Enzymatic Mechanism of 15-cis Isomerization by Zeta-carotene Isomerase (Z-ISO; EC 5.2.1.12)

Zeta-carotene isomerase (Z-ISO), classified under EC 5.2.1.12, is the enzyme responsible for the conversion of 9,15,9'-tri-cis-zeta-carotene to this compound. genome.jpexpasy.orgwikipedia.org This integral membrane protein, located in the chloroplast, specifically catalyzes the cis-trans isomerization of the central 15-15' double bond. researchgate.netgenome.jputsa.edu This reaction is essential for the progression of the carotenoid biosynthetic pathway, as the subsequent enzyme, zeta-carotene desaturase (ZDS), requires the trans configuration at this position to function. smolecule.com

The catalytic activity of Z-ISO is dependent on a heme b cofactor. genome.jpexpasy.orgnih.gov The enzyme is active when the heme iron is in the ferrous (Fe²⁺) state. utsa.edu This dependence on the redox state of the plastid suggests that Z-ISO activity can be regulated by various internal and external signals, making it a key control point in carotenoid biosynthesis. nih.gov While this isomerization can be partially mediated by light, Z-ISO is crucial for carotenoid synthesis in non-photosynthetic tissues and under dark conditions. nih.govmdpi.comnih.gov In vitro assays have demonstrated the direct enzymatic conversion of the substrate to the product. researchgate.net

The action of Z-ISO is a critical step that ensures the correct isomeric form of the carotenoid backbone for the subsequent desaturation reactions that ultimately lead to the formation of lycopene (B16060) and other downstream carotenoids. expasy.org

Heme B Cofactor Requirement and Redox Regulation of Z-ISO Activity

Recent research has unveiled that Z-ISO is an integral membrane protein that functions as a bona fide enzyme, independently catalyzing the cis-to-trans isomerization of the 15-15' double bond in 9,15,9'-tri-cis-ζ-carotene. researchgate.netgenscript.com A key discovery is the dependency of this isomerization on a ferrous heme B cofactor. researchgate.netgenscript.com The activity of Z-ISO is subject to redox regulation, involving a ligand-switching mechanism between the heme iron and various amino acid residues within the enzyme. researchgate.netgenscript.com This heme b-dependent isomerization of a large, hydrophobic compound within a membrane represents a novel mechanism for heme b proteins. genscript.com The redox state of the cellular environment, therefore, plays a crucial role in modulating the activity of Z-ISO and, consequently, the flow of metabolites through the carotenoid pathway. researchgate.netgenscript.comresearchgate.net

Comparative Enzymology of Z-ISO Across Diverse Organisms

Homologs of the Z-ISO enzyme are found in a wide range of organisms that utilize the multi-enzyme poly-cis phytoene desaturation pathway, including higher plants, algae, and cyanobacteria. nih.govmdpi.comnih.govresearchgate.netresearchgate.net While extensively studied in angiosperms like maize (Zea mays) and Arabidopsis thaliana, research has also confirmed the identity and function of Z-ISO in cyanobacteria such as Synechocystis sp. PCC 6803. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Comparative analyses using AlphaFold models of Z-ISO from Synechocystis, maize, and Arabidopsis have been employed to identify putative protein ligands for the heme B cofactor and the substrate-binding site. nih.govmdpi.comnih.govresearchgate.netresearchgate.net While the core function of catalyzing the isomerization of 9,15,9'-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene is conserved, there are structural differences. nih.govmdpi.comnih.govresearchgate.netresearchgate.net For instance, plant Z-ISO enzymes are predicted to have seven transmembrane helices, whereas cyanobacterial homologs are predicted to have six. nih.gov This difference in topology affects the predicted localization of the N-terminus of the protein within the cellular compartments. researchgate.net Despite these structural variations, the fundamental enzymatic activity and its reliance on a heme cofactor appear to be a common feature across these diverse organisms. nih.govmdpi.comnih.govresearchgate.netresearchgate.netgenscript.com

| Feature | Maize Z-ISO | Arabidopsis Z-ISO | Synechocystis Z-ISO |

| Organism Type | Angiosperm (Higher Plant) | Angiosperm (Higher Plant) | Cyanobacterium |

| Predicted Transmembrane Helices | 7 | 7 | 6 |

| N-terminus Localization | Stromal side of the membrane | Stromal side of the membrane | Thylakoid lumen |

| Core Function | Isomerization of 9,15,9'-tri-cis-ζ-carotene | Isomerization of 9,15,9'-tri-cis-ζ-carotene | Isomerization of 9,15,9'-tri-cis-ζ-carotene |

| Cofactor | Heme B | Heme B | Heme B |

Light-Mediated Isomerization as an Alternative or Complementary Pathway

In the absence or with insufficient activity of Z-ISO, light can serve as an alternative mechanism to facilitate the isomerization of the 15-cis double bond in 9,15,9'-tri-cis-ζ-carotene. elifesciences.org This photoisomerization process is particularly relevant in photosynthetic tissues exposed to light. nih.gov The 15-15' cis double bond is photolabile and can be non-enzymatically isomerized by light, thus bypassing the strict requirement for Z-ISO in illuminated environments. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

However, this light-mediated pathway is not a complete substitute for the enzymatic activity of Z-ISO, especially in tissues that are not exposed to light, such as roots and the endosperm of seeds. nih.gov In these "dark" tissues, Z-ISO is essential for carotenoid biosynthesis to proceed. nih.govmdpi.comnih.govresearchgate.netresearchgate.net Furthermore, even in light-exposed tissues, the enzyme-catalyzed reaction is considered more efficient. nih.gov The "Pinalate" sweet orange mutant, which has a defective Z-ISO, accumulates 9,15,9'-tri-cis-ζ-carotene, but its phenotype can be partially rescued by high light exposure, demonstrating the interplay between enzymatic and light-driven isomerization. mdpi.comcsic.es

Downstream Conversion of this compound: The ZDS Catalyzed Desaturation

Following its formation, this compound serves as the substrate for the next key enzyme in the pathway, zeta-carotene desaturase (ZDS).

Role of Zeta-carotene Desaturase (ZDS; EC 1.3.5.6) in Conjugated Double Bond Formation

Zeta-carotene desaturase (ZDS) is an enzyme that catalyzes the introduction of two additional double bonds into the carotenoid backbone. uniprot.orguniprot.org Specifically, it carries out two consecutive desaturation reactions at the C-7 and C-7' positions of this compound. uniprot.orguniprot.org These reactions are crucial for extending the conjugated polyene system of the molecule, which is responsible for the characteristic colors of carotenoids and their light-absorbing properties. nih.govibpc.fr ZDS is a flavoprotein that belongs to the amino oxidase family and is localized in the chloroplast and chromoplast. uniprot.orguniprot.org The activity of ZDS is a critical control point in the biosynthesis of colored carotenoids. nih.govoup.com

Sequential Desaturation to 7,9,7',9'-Tetra-cis-lycopene (Prolycopene)

The two desaturation steps catalyzed by ZDS occur sequentially. The first desaturation of this compound leads to the formation of the intermediate 7,9,9'-tri-cis-neurosporene (B1261331). researchgate.net This intermediate is then further desaturated by ZDS to yield the final product, 7,9,7',9'-tetra-cis-lycopene, also known as prolycopene (B1248880). uniprot.orguniprot.orgnih.govoup.comresearchgate.net This poly-cis pathway is characteristic of plants and cyanobacteria, distinguishing it from the all-trans pathway found in some bacteria where a single enzyme, CrtI, performs all four desaturation steps from phytoene to lycopene. researchgate.net

Interaction with Carotenoid Isomerase (CRTISO) in the Poly-cis Pathway

Within the intricate poly-cis pathway of carotenoid biosynthesis in plants, the role of isomerases is critical for producing the correct geometric isomers required by subsequent enzymes. While this compound is a key intermediate in this pathway, its direct enzymatic interaction is not with the Carotenoid Isomerase known as CRTISO. Instead, evidence from in vitro and in vivo studies has clarified that CRTISO acts on downstream poly-cis-carotenoids, specifically the products generated from this compound by the enzyme zeta-carotene desaturase (ZDS). nih.govoup.combioone.org

Research has demonstrated that CRTISO is an authentic carotene isomerase whose catalytic activity involves the cis-to-trans isomerization of specific double bonds. nih.gov Crucially, CRTISO isomerizes adjacent cis-double bonds at the C7 and C9 positions. nih.gov Its primary substrates are 7,9,9'-tri-cis-neurosporene and 7,9,7',9'-tetra-cis-lycopene (prolycopene). nih.govbioone.org CRTISO converts these molecules to 9'-cis-neurosporene and all-trans-lycopene, respectively. nih.govbioone.org Studies have shown that CRTISO is incapable of isomerizing the single C9 and C9' cis-bonds, nor the 15-cis bond found in precursors to this compound. nih.govoup.com This specificity confirms that CRTISO functions in parallel with or immediately after the desaturation steps catalyzed by ZDS. nih.govjejunu.ac.kr

The catalytic activity of CRTISO requires redox-active components, suggesting that the isomerization mechanism involves a reversible redox reaction at the target double bonds. nih.gov In the absence of CRTISO activity, such as in the tangerine mutant of tomato or the ccr2 mutant of Arabidopsis, poly-cis-carotenoids like prolycopene accumulate, particularly in non-photosynthetic tissues or in the dark. bioone.orgelifesciences.org

The distinction between the isomerase responsible for producing this compound and CRTISO was a significant discovery. It led to the identification of a second isomerase, 15-cis-ζ-carotene isomerase (Z-ISO), which is essential for the step immediately preceding the formation of this compound. oup.combioone.org

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|

| 15-cis-ζ-carotene isomerase | Z-ISO | 9,15,9′-tri-cis-zeta-carotene | 9,9′-di-cis-zeta-carotene | oup.combioone.orgnih.gov |

| Carotenoid Isomerase | CRTISO | 7,9,9′-tri-cis-neurosporene | 9′-cis-neurosporene | nih.govbioone.org |

| 7,9,7′,9′-tetra-cis-lycopene (prolycopene) | all-trans-lycopene |

Integration of this compound within the Poly-cis Carotenoid Pathway

The compound this compound holds a pivotal position as an intermediate in the poly-cis carotenoid biosynthesis pathway in plants and cyanobacteria. vulcanchem.com This pathway begins with the colorless C40 carotenoid, 15-cis-phytoene, and proceeds through a series of desaturation and isomerization reactions to produce the red-colored all-trans-lycopene. bioone.orgelifesciences.org

The formation of this compound is a critical isomerization step. The pathway proceeds as follows:

Phytoene Desaturase (PDS) converts 15-cis-phytoene into 9,15,9′-tri-cis-zeta-carotene through two sequential desaturation reactions, with 15,9′-di-cis-phytofluene as an intermediate. bioone.org

Zeta-Carotene Isomerase (Z-ISO) then catalyzes the specific isomerization of the 15-cis double bond in 9,15,9′-tri-cis-zeta-carotene. oup.comexpasy.org This reaction converts the substrate into 9,9′-di-cis-zeta-carotene. oup.comnih.gov This step is essential because the subsequent enzyme, ZDS, requires the di-cis configuration as its substrate. oup.com In the absence of a functional Z-ISO enzyme, as seen in the maize y9 mutant, 9,15,9′-tri-cis-zeta-carotene accumulates in dark-grown tissues. oup.com Light can partially compensate for the lack of Z-ISO activity through photoisomerization. elifesciences.orgnih.gov

Zeta-Carotene Desaturase (ZDS) utilizes 9,9′-di-cis-zeta-carotene as its specific substrate. oup.com ZDS introduces two additional double bonds into the molecule in a two-step process. The first desaturation converts 9,9′-di-cis-zeta-carotene into 7,9,9′-tri-cis-neurosporene. bioone.orgwikipedia.org The second desaturation converts this intermediate into 7,9,7',9'-tetra-cis-lycopene (also known as prolycopene). bioone.orgwikipedia.orgexpasy.org

Therefore, this compound acts as the crucial link between the isomerization catalyzed by Z-ISO and the desaturation sequence catalyzed by ZDS, ensuring the linear progression of the poly-cis pathway toward lycopene.

| Preceding Intermediate | Enzyme | Key Intermediate | Enzyme | Succeeding Intermediate | Reference(s) |

|---|---|---|---|---|---|

| 9,15,9′-tri-cis-zeta-carotene | Zeta-Carotene Isomerase (Z-ISO) | 9,9′-Di-cis-zeta-carotene | Zeta-Carotene Desaturase (ZDS) | 7,9,9′-tri-cis-neurosporene | oup.combioone.orgwikipedia.org |

Genetic and Molecular Regulation of 9,9 Di Cis Zeta Carotene Biosynthesis

Transcriptional and Post-Transcriptional Control of Z-ISO Gene Expression

The expression of the 15-cis-ζ-carotene isomerase (Z-ISO) gene, which is critical for converting 9,15,9′-tri-cis-ζ-carotene into 9,9′-di-cis-ζ-carotene, is meticulously regulated at both the transcriptional and post-transcriptional levels. nih.govunlp.edu.aryoutube.com Transcriptional control, which dictates the rate at which the gene is transcribed into messenger RNA (mRNA), is a primary mechanism. mdpi.comkhanacademy.org This is supplemented by post-transcriptional modifications that can alter the mRNA transcript's stability and readiness for translation into a functional protein. khanacademy.orgyoutube.com In plants, Z-ISO gene expression shows a high degree of correlation with other carotenoid biosynthesis genes, including phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), and ζ-carotene desaturase (ZDS), suggesting a coordinated regulatory network. nih.gov

Regulation by Phytochromes and Other Regulatory Factors

Phytochromes, the primary photoreceptors for red and far-red light, are pivotal in modulating the carotenoid biosynthesis pathway, largely by influencing the expression of the phytoene synthase (PSY) gene, which catalyzes the first committed step in the pathway. nih.govnih.gov This regulation is mediated by Phytochrome-Interacting Factors (PIFs), a family of transcription factors that repress PSY expression in the dark. nih.govfrontiersin.orgnih.gov Upon light exposure, phytochromes become activated and trigger the degradation of PIFs, leading to a de-repression and rapid up-regulation of PSY transcription. nih.govnih.govfrontiersin.org

While much of the detailed mechanistic work has focused on PSY, the coordinated expression of carotenoid genes suggests that Z-ISO is part of this light-mediated regulatory network. nih.gov In addition to light-responsive factors, other regulatory proteins play a role. For instance, in tomato fruit, the expression of Z-ISO is positively regulated by transcription factors associated with ripening. frontiersin.orgnih.gov In chili peppers, an analysis of the Z-ISO promoter region identified potential binding sites for WRKY transcription factors, suggesting they are candidates for regulating its expression. nih.gov

Influence of Light Conditions on Z-ISO Gene Expression

Light is a dominant environmental signal controlling Z-ISO gene expression. researchgate.net In Arabidopsis seedlings, Z-ISO transcript levels are significantly induced by light and are reduced following a period of darkness or night extension. nih.gov This light-inducibility is a common feature among many carotenogenic genes, ensuring that the biosynthesis of photoprotective carotenoids is synchronized with the development of the photosynthetic apparatus. nih.govresearchgate.net

The influence of light extends beyond gene regulation. The substrate for the Z-ISO enzyme, 9,15,9′-tri-cis-ζ-carotene, contains a photolabile 15-cis double bond. nih.gov In the absence of a functional Z-ISO enzyme, light itself can non-enzymatically catalyze the isomerization of this bond, partially rescuing the biochemical pathway. nih.govnih.gov This phenomenon is observed in a sweet orange mutant with a non-functional Z-ISO, where exposure to high light partially restores the normal carotenoid profile. nih.gov Similarly, in the cyanobacterium Synechocystis, light can compensate for the absence of Z-ISO, allowing carotenoid synthesis to proceed, whereas the enzyme is essential for this process in the dark. nih.gov

Transcriptional and Post-Transcriptional Control of ZDS Gene Expression

The expression of ζ-carotene desaturase (ZDS), the enzyme that acts immediately downstream of Z-ISO, is also subject to stringent transcriptional control. ZDS is responsible for converting 9,9'-di-cis-ζ-carotene into 7,9,9'-tri-cis-neurosporene (B1261331). In tomato, ZDS is a single-copy gene whose transcription is strongly regulated by key ripening transcription factors and the phytohormone ethylene (B1197577). nih.govnih.gov This ensures that the accumulation of lycopene (B16060), which gives tomatoes their red color, is tightly coordinated with the fruit ripening process.

Studies in various plants highlight the developmental regulation of ZDS expression. In carrot, which has two ZDS genes (ZDS1 and ZDS2), expression patterns differ between leaf and root tissues and change during development. nih.gov The transcript levels for ZDS genes were found to be significantly higher in red carrot cultivars, which accumulate lycopene, compared to other color varieties. oup.com Similarly, during flower development in Osmanthus, ZDS expression increases in coordination with other carotenoid genes to produce floral pigments. mdpi.com This tissue-specific and developmental regulation underscores the critical role of transcriptional control in directing carotenoid flux.

Gene Silencing and Mutational Analysis Revealing Regulatory Mechanisms

The study of mutants and genetically modified organisms in which key carotenoid genes have been silenced or knocked out has been instrumental in elucidating the pathway and its regulatory mechanisms.

Phenotypic Analysis of Z-ISO Deficient Mutants (e.g., maize y9, Arabidopsis zic, Synechocystis Δslr1599)

Mutants lacking a functional Z-ISO enzyme exhibit distinct and informative phenotypes across different species. These mutants are unable to efficiently convert 9,15,9′-tri-cis-ζ-carotene, leading to its accumulation, particularly in tissues not exposed to light. nih.govnih.govnih.gov

Zea mays (maize) y9: The maize y9 mutant is characterized by a pale-yellow endosperm and variable seedling phenotypes, including pale-green coloration and, in some cases, transverse pale-green zebra-striping on the leaves. oup.comresearchgate.net The lack of Z-ISO activity leads to a blockage in the carotenoid pathway, resulting in reduced levels of downstream carotenoids and chlorophyll (B73375). nih.govresearchgate.net Biochemically, y9 tissues accumulate the Z-ISO substrate, 9,15,9′-tri-cis-ζ-carotene, especially in dark-grown (etiolated) leaves. nih.govnih.gov

Arabidopsis thaliana zic: The zeta-carotene (B1237982) isomerase (zic) mutant in Arabidopsis displays a delayed greening phenotype in its cotyledons. nih.govresearchgate.net Compared to wild-type plants, zic mutants have significantly reduced levels of total carotenoids and chlorophyll. nih.gov

Synechocystis sp. PCC 6803 Δslr1599: In this cyanobacterium, the homolog of the Z-ISO gene is slr1599. A knockout mutant (Δslr1599) can synthesize normal carotenoids when grown under illumination because light can directly isomerize the substrate. nih.gov However, during light-activated heterotrophic growth, which involves periods of darkness, the mutant fails to produce mature carotenoids and accumulates 9,15,9′-tri-cis-ζ-carotene. nih.gov This demonstrates that Z-ISO is essential for carotenoid biosynthesis in the absence of light. nih.gov

| Organism | Mutant Designation | Observable Phenotype | Biochemical Hallmark | Reference |

|---|---|---|---|---|

| Zea mays | y9 | Pale yellow endosperm; pale-green seedlings; leaf zebra-striping | Accumulation of 9,15,9′-tri-cis-ζ-carotene in dark-grown tissue | nih.govnih.govoup.comresearchgate.net |

| Arabidopsis thaliana | zic | Delayed greening of cotyledons; reduced chlorophyll and total carotenoids | Reduced levels of downstream carotenoids | nih.govresearchgate.net |

| Synechocystis sp. | Δslr1599 | Normal pigmentation in constant light; inability to synthesize mature carotenoids in the dark | Accumulation of 9,15,9′-tri-cis-ζ-carotene during dark periods | nih.gov |

Accumulation of 9,9'-Di-cis-zeta-carotene in ZDS-Silenced Organisms

When the ZDS gene is silenced using techniques like RNA interference (RNAi), the conversion of its substrate, 9,9'-di-cis-ζ-carotene, is blocked. This leads to the significant accumulation of this specific isomer. A prime example is seen in tomato, where silencing the ZDS gene results in ripe fruit that lacks the typical red color from lycopene. nih.gov Instead, the fruit displays a brilliant yellow pigmentation due to the massive buildup of 9,9′-di-cis-ζ-carotene. nih.gov

In addition to the primary substrate, other upstream intermediates such as phytoene and phytofluene (B1236011) can also accumulate, indicating a broader disruption of the pathway's flow. nih.gov Comparative analysis with other mutants shows the specificity of this accumulation. For instance, the maize viviparous9 (vp9) mutant, which is deficient in ZDS, accumulates 9,9′-di-cis-ζ-carotene, in contrast to the y9 (Z-ISO deficient) mutant which accumulates the 9,15,9′-tri-cis-ζ-carotene isomer. nih.gov These genetic blockade studies are crucial for confirming the specific roles of enzymes and understanding the metabolic flux through the carotenoid pathway.

| Organism | Genetic Modification | Primary Accumulated Compound | Resulting Phenotype | Reference |

|---|---|---|---|---|

| Tomato (Solanum lycopersicum) | ZDS-RNAi (gene silencing) | 9,9'-di-cis-ζ-carotene | Brilliant yellow ripe fruit instead of red | nih.gov |

| Maize (Zea mays) | vp9 mutant | 9,9'-di-cis-ζ-carotene (55.7% of ζ-carotene isomers) | White/pale yellow endosperm; vivipary | nih.gov |

| Carrot (Daucus carota) | ZDS1-RNAi (gene silencing) | (Not specified as accumulation) | Reduction in total carotenoid content; impaired plant development | nih.gov |

Feedback Regulation Mechanisms within the Carotenoid Pathway

Positive and negative feedback loops are crucial for maintaining carotenoid homeostasis. researchgate.net For instance, the accumulation of certain downstream carotenoids and their cleavage products, known as apocarotenoids, can signal to regulate the expression of key biosynthetic genes. frontiersin.org One of the most critical regulatory points is the enzyme phytoene synthase (PSY), which catalyzes the first committed step in the carotenoid pathway. aocs.org Its activity is a rate-limiting factor, and its expression is controlled by various signals, including feedback from the pathway itself. researchgate.netmdpi.com

Furthermore, the pathway is regulated by metabolic flux through its different branches. The carotenoid pathway bifurcates after the formation of lycopene into α-carotene and β-carotene branches. The activity of the enzymes at this branch point, lycopene epsilon-cyclase (ε-LCY) and lycopene beta-cyclase (β-LCY), is tightly controlled. aocs.org Studies have shown that the expression of the ε-LCY gene can be subject to negative feedback regulation. researchgate.net However, research investigating potential regulation by cis-carotene intermediates, including 9,9'-di-cis-ζ-carotene, did not find a direct link to the regulation of ε-LCY gene expression. westernsydney.edu.au

Apocarotenoids, formed by the enzymatic cleavage of carotenoids, are increasingly recognized as signaling molecules that can regulate plant development and the carotenoid pathway itself. frontiersin.org For example, abscisic acid (ABA), a hormone derived from the cleavage of certain xanthophylls, can positively influence the expression of the PSY gene. researchgate.netresearchgate.net This indicates a complex interplay where end-products of the pathway can stimulate earlier biosynthetic steps.

The table below summarizes key regulatory points within the carotenoid pathway that indirectly influence the metabolic pool of this compound.

| Regulatory Point | Mechanism | Effect on Pathway | Reference |

| Phytoene Synthase (PSY) | Transcriptional regulation by hormones (e.g., ABA) and other signals. | Controls the overall entry of precursors into the carotenoid pathway. | researchgate.netaocs.orgmdpi.com |

| Lycopene Cyclases (ε-LCY, β-LCY) | Transcriptional control, potentially influenced by metabolic flux and downstream products. | Determines the ratio of α- and β-carotenes, influencing the demand for upstream intermediates. | researchgate.netaocs.org |

| Apocarotenoid Signaling | Cleavage products of carotenoids act as signaling molecules. | Can modulate the expression of biosynthetic genes, creating feedback loops. | frontiersin.org |

Genomic Organization and Evolution of Genes Encoding Enzymes in this compound Metabolism

The enzymes directly responsible for the metabolism of this compound are ζ-carotene isomerase (Z-ISO), which produces it from 9,15,9′-tri-cis-ζ-carotene, and ζ-carotene desaturase (ZDS), which converts it into 7,9,9′-tri-cis-neurosporene. researchgate.netnih.gov The genes encoding these enzymes have a distinct genomic organization and have followed a unique evolutionary path.

The evolution of the carotenoid biosynthesis pathway traces back to prokaryotes and was inherited by plants through endosymbiosis from cyanobacteria. nih.govresearchgate.net Over time, the genes involved have undergone events such as gene duplication, functional modification, and even acquisition from other organisms. researchgate.net

A significant finding in the evolution of this pathway was the identification of the Z-ISO gene. For a long time, the isomerization of 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene was thought to be primarily light-dependent. nih.gov However, the discovery of Z-ISO revealed a specific enzymatic step for this conversion, crucial for carotenoid biosynthesis in tissues not exposed to light, such as roots and seeds. nih.govoup.com Comparative genomics studies have shown that Z-ISO likely evolved from a gene related to the NnrU family, which is involved in bacterial denitrification. This suggests that plant carotenogenesis evolved by recruiting genes from non-carotenogenic bacteria. nih.gov Z-ISO homologs are found across higher and lower plants, algae, and cyanobacteria. nih.govmdpi.com

The genes of the carotenoid pathway, including Z-ISO and ZDS, are nuclear-encoded in plants. mdpi.com Their protein products are then targeted to plastids, where carotenoid biosynthesis occurs. mdpi.com The genomic organization can vary between species. For example, some plants possess a single gene for a particular enzymatic step, while others have multiple isoforms that may be expressed in different tissues or under different conditions. frontiersin.org The phytoene synthase (PSY) gene, for instance, is known to have undergone duplication prior to the evolution of grasses, leading to different isoforms with specialized functions. oup.com

Studies on the evolutionary rates of carotenoid biosynthesis genes have suggested that there are differential selection pressures along the pathway. Upstream genes appear to be under greater constraint, while downstream genes show more relaxed constraints. plos.org Genes acting at central points in the pathway, which would include Z-ISO and ZDS, may have been targets of balancing selection during the domestication and breeding of crops like carrots, where carotenoid profiles have been significantly altered. plos.org

The table below details the key enzymes involved in the direct metabolism of this compound.

| Enzyme | Gene (Example) | Function | Evolutionary Origin/Note | Reference |

| ζ-Carotene Isomerase | Z-ISO (Maize: Y9) | Catalyzes the isomerization of 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene. | Evolved from an ancestor related to bacterial NnrU genes. Essential for dark-tissue carotenogenesis. | nih.govoup.com |

| ζ-Carotene Desaturase | ZDS | Catalyzes the desaturation of 9,9′-di-cis-ζ-carotene to 7,9,9′-tri-cis-neurosporene. | Part of the core set of carotenoid biosynthesis genes inherited through endosymbiosis. | nih.govzfin.org |

Occurrence and Physiological Distribution of 9,9 Di Cis Zeta Carotene

Presence in Higher Plants (e.g., Solanum lycopersicum, Zea mays, Arabidopsis thaliana, Rosa canina, Aronia melanocarpa)

In higher plants, carotenoid biosynthesis primarily occurs in plastids, and 9,9'-di-cis-ζ-carotene is synthesized from its precursor, 9,15,9′-tri-cis-ζ-carotene. This conversion is catalyzed by the enzyme ζ-carotene isomerase (Z-ISO). nih.gov The resulting 9,9'-di-cis-ζ-carotene is the direct substrate for the subsequent enzyme, ζ-carotene desaturase (ZDS). oup.comnih.gov

Solanum lycopersicum (Tomato): In tomato fruits, carotenoid biosynthesis is highly active during ripening. Studies using virus-induced gene silencing have shown that the pathway operates through distinct functional units. The enzymes phytoene (B131915) desaturase (PDS) and Z-ISO work together to synthesize 9,9'-di-cis-ζ-carotene. nih.gov When the ZDS enzyme is silenced, an accumulation of ζ-carotene is observed, highlighting the role of 9,9'-di-cis-ζ-carotene as a key substrate in the pathway leading to lycopene (B16060). nih.govuniprot.orguniprot.org The entire process is transcriptionally regulated to facilitate the massive accumulation of lycopene that gives tomatoes their characteristic red color. nih.govjst.go.jp

Zea mays (Maize): Research on maize mutants has been instrumental in clarifying the role of Z-ISO. The maize mutant y9, which has a lesion in the Z-ISO gene, is unable to efficiently convert 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene. oup.com This leads to an accumulation of the precursor, 9,15,9′-tri-cis-ζ-carotene, particularly in tissues not exposed to light, such as roots and etiolated leaves. oup.comcarotenoiddb.jp This finding demonstrates that Z-ISO activity is essential for the formation of 9,9'-di-cis-ζ-carotene in the dark. oup.com

Arabidopsis thaliana (Mouse-ear cress): Similar to maize, Arabidopsis mutants with non-functional Z-ISO (such as zic1) accumulate 9,15,9′-tri-cis-ζ-carotene and other upstream precursors in etiolated tissues. nih.gov This blockage prevents the synthesis of 9,9'-di-cis-ζ-carotene and all subsequent downstream carotenoids, underscoring its indispensable role in the biosynthetic chain. elifesciences.orguniprot.org

Rosa canina (Dog Rose) and Aronia melanocarpa (Black Chokeberry): The presence of 9,9'-di-cis-ζ-carotene has been reported in these species. nih.govvulcanchem.com While they are known for their rich profiles of various phytonutrients, including other carotenoids, the detection of 9,9'-di-cis-ζ-carotene confirms the operation of the conserved poly-cis carotenoid pathway within these plants. nih.govvulcanchem.comcir-safety.org

Table 1: Occurrence of 9,9'-Di-cis-zeta-carotene in Higher Plants

| Plant Species | Role / Observation | Key Enzyme(s) | Reference(s) |

|---|---|---|---|

| Solanum lycopersicum | Essential intermediate in fruit ripening for lycopene synthesis. | Z-ISO, ZDS | nih.gov, uniprot.org, uniprot.org |

| Zea mays | Synthesized by Z-ISO; precursor accumulates in Z-ISO mutants (y9) in dark tissues. | Z-ISO | oup.com, carotenoiddb.jp, identifiers.org |

| Arabidopsis thaliana | Formation is blocked in Z-ISO mutants, leading to precursor accumulation in etiolated tissues. | Z-ISO, ZDS | elifesciences.org, uniprot.org, nih.gov |

| Rosa canina | Reported as a constituent of its carotenoid profile. | Not specified | nih.gov, vulcanchem.com |

Occurrence in Algae and Cyanobacteria (e.g., Synechocystis sp. PCC 6803, Euglena gracilis, Arthrospira platensis)

The enzymatic machinery for producing 9,9'-di-cis-ζ-carotene is also conserved in many oxygenic phototrophic microorganisms, including cyanobacteria and eukaryotic algae. nih.govnih.gov

Synechocystis sp. PCC 6803: In this model cyanobacterium, the gene slr1599 encodes a functional Z-ISO. nih.govnih.gov Mutants lacking this gene accumulate the precursor 9,15,9′-tri-cis-ζ-carotene when grown in the dark. nih.govresearchgate.net However, when exposed to light, these mutants can synthesize a normal amount of carotenoids because light itself can drive the isomerization of the precursor to 9,9'-di-cis-ζ-carotene. nih.govnih.govresearchgate.net This demonstrates that Z-ISO is crucial for carotenoid biosynthesis during periods of darkness or under low-light conditions. nih.govresearchgate.net

Euglena gracilis and Arthrospira platensis : The Z-ISO genes from the eukaryotic microalga Euglena gracilis and the cyanobacterium Arthrospira platensis have been functionally characterized. nih.govresearchgate.net When these genes were expressed in Escherichia coli strains engineered to produce 9,15,9′-tri-cis-ζ-carotene, they successfully catalyzed its conversion to 9,9'-di-cis-ζ-carotene in darkness. nih.govresearchgate.net This confirms that their Z-ISO enzymes perform the same function as those in higher plants and are essential for the carotenoid pathway in these organisms. nih.govmdpi.com

Table 2: Occurrence of this compound in Algae and Cyanobacteria

| Organism | Role / Observation | Key Enzyme(s) | Reference(s) |

|---|---|---|---|

| Synechocystis sp. PCC 6803 | Synthesized by Z-ISO (slr1599). Precursor accumulates in mutants in the dark. | Z-ISO | nih.gov, nih.gov, researchgate.net |

| Euglena gracilis | Z-ISO gene confirmed to convert precursor to 9,9'-di-cis-ζ-carotene. | Z-ISO | nih.gov, mdpi.com, oup.com |

Spatial and Temporal Accumulation Patterns in Plant Tissues (e.g., chloroplasts, chromoplasts, etioplasts, roots)

As a transient intermediate, 9,9'-di-cis-ζ-carotene does not typically accumulate to high concentrations. Its accumulation patterns are inferred from studies of mutants where the carotenoid pathway is blocked.

Etioplasts and Roots: In the absence of light, such as in the etioplasts of dark-germinated seedlings or in non-photosynthetic roots , the enzymatic activity of Z-ISO is strictly required for the synthesis of 9,9'-di-cis-ζ-carotene. nih.govoup.com In maize and Arabidopsis mutants lacking Z-ISO, the precursor 9,15,9′-tri-cis-ζ-carotene accumulates specifically in these dark-grown tissues, indicating a temporal (darkness) and spatial (non-photosynthetic plastids) block. oup.comelifesciences.org

Chloroplasts: In light-exposed tissues containing chloroplasts , the requirement for Z-ISO can be partially or fully bypassed. Light itself provides the energy for the photoisomerization of 9,15,9′-tri-cis-ζ-carotene to 9,9'-di-cis-ζ-carotene, allowing the pathway to proceed even in Z-ISO mutants. oup.comnih.govresearchgate.net

Chromoplasts: During the ripening of fruits like tomatoes, chloroplasts differentiate into chromoplasts , which are specialized for synthesizing and storing massive quantities of carotenoids. jst.go.jp In these organelles, the entire biosynthetic pathway, including the formation of 9,9'-di-cis-ζ-carotene, is highly upregulated to produce lycopene. nih.gov

Table 3: Spatial and Temporal Accumulation Related to this compound Synthesis

| Tissue/Organelle | Condition | Observation | Reference(s) |

|---|---|---|---|

| Etioplasts | Darkness | Z-ISO is essential for synthesis. Precursor accumulates in Z-ISO mutants. | oup.com, elifesciences.org, nih.gov |

| Roots | Darkness | Z-ISO is essential for synthesis. Precursor accumulates in Z-ISO mutants. | oup.com |

| Chloroplasts | Light | Synthesis proceeds via Z-ISO, but light can compensate for Z-ISO deficiency through photoisomerization. | nih.gov, oup.com, researchgate.net |

| Chromoplasts | Fruit Ripening | Pathway is highly active to produce downstream carotenoids; 9,9'-di-cis-ζ-carotene is a key transient intermediate. | nih.gov, jst.go.jp |

Isomeric Profile of Zeta-carotene (B1237982) in Biological Systems

The carotenoid pathway in plants and cyanobacteria involves several geometric isomers of ζ-carotene. The specific isomer required at each enzymatic step is crucial for the pathway to advance.

9,15,9′-tri-cis-ζ-carotene: This isomer is the direct product of the enzyme phytoene desaturase (PDS), which acts on phytoene. nih.gov It serves as the substrate for Z-ISO. In the absence of Z-ISO activity or light, this isomer accumulates. oup.comresearchgate.net

9,9′-di-cis-ζ-carotene: This is the product of the Z-ISO enzyme and is the key substrate for the next step in the pathway. oup.comnih.gov Its formation, either by Z-ISO or by light, is a critical regulatory point. The enzyme ζ-carotene desaturase (ZDS) specifically recognizes 9,9'-di-cis-ζ-carotene and catalyzes its desaturation to form 7,9,9′-tri-cis-neurosporene and subsequently 7,9,7′,9′-tetra-cis-lycopene (prolycopene). nih.govasm.orgscispace.com

all-trans-ζ-carotene: This isomer is sometimes detected in small quantities. oup.com It can be formed through photoisomerization and may be part of a minor metabolic branch, but it is not the primary substrate for ZDS in the main poly-cis pathway. nih.govnih.gov

The strict substrate specificity of ZDS for the 9,9'-di-cis isomer underscores the importance of the preceding isomerization step in regulating the flow of metabolites through the carotenoid biosynthetic pathway. oup.comnih.gov

Table 4: Isomeric Profile and Function of Zeta-Carotene

| Isomer | Formation | Function | Reference(s) |

|---|---|---|---|

| 9,15,9′-tri-cis-ζ-carotene | Product of Phytoene Desaturase (PDS). | Substrate for ζ-carotene isomerase (Z-ISO). Accumulates in Z-ISO mutants in the dark. | oup.com, researchgate.net, nih.gov |

| 9,9′-di-cis-ζ-carotene | Product of Z-ISO or photoisomerization. | The specific substrate for ζ-carotene desaturase (ZDS). | oup.com, nih.gov, scispace.com |

| all-trans-ζ-carotene | Minor product, likely from photoisomerization. | Not the primary substrate for ZDS; may be part of a side branch. | oup.com, nih.gov, nih.gov |

Functional Significance of 9,9 Di Cis Zeta Carotene in Biological Systems

Role as an Essential Carotenoid Intermediate for Downstream Carotenoid Synthesis

9,9'-Di-cis-zeta-carotene serves as a crucial substrate for the enzyme ζ-carotene desaturase (ZDS), marking a key step in the progression of the carotenoid biosynthetic pathway. bioone.org Its synthesis from 9,15,9′-tri-cis-ζ-carotene is catalyzed by the ζ-carotene isomerase (Z-ISO), an enzyme that isomerizes the central 15-cis double bond to a trans configuration. frontiersin.orgvulcanchem.com This isomerization is essential for the subsequent desaturation reactions that lead to the formation of more complex carotenoids. vulcanchem.comnih.gov In the absence of Z-ISO activity, such as in certain plant mutants or in darkness, the pathway can be stalled, leading to the accumulation of the precursor 9,15,9′-tri-cis-ζ-carotene and a significant reduction in downstream carotenoids. bioone.orgvulcanchem.comnih.gov

The primary role of this compound is to act as the substrate for ζ-carotene desaturase (ZDS). nih.gov ZDS catalyzes two sequential desaturation steps, converting this compound into 7,9,7',9'-tetra-cis-lycopene (also known as prolycopene) via the intermediate 7,9,9'-tri-cis-neurosporene (B1261331). bioone.orgnih.govscispace.com Prolycopene (B1248880), the product of these desaturation reactions, must then be isomerized by the carotenoid isomerase (CRTISO) to form all-trans-lycopene. bioone.orgnih.gov This final all-trans configuration is a structural prerequisite for the subsequent cyclization reactions catalyzed by lycopene (B16060) cyclase enzymes, which produce the foundational cyclic carotenoids, α-carotene and β-carotene. nih.govelifesciences.org Therefore, the formation and conversion of this compound are indispensable for the biosynthesis of both lycopene and beta-carotene. smolecule.com

| Enzyme | Substrate | Product(s) | Function in Pathway |

| ζ-carotene isomerase (Z-ISO) | 9,15,9′-tri-cis-ζ-carotene | This compound | Isomerizes the 15-cis double bond, enabling subsequent desaturation. frontiersin.orgvulcanchem.com |

| ζ-carotene desaturase (ZDS) | This compound | 7,9,9'-tri-cis-neurosporene, then 7,9,7',9'-tetra-cis-lycopene | Introduces two double bonds to form the lycopene precursor. bioone.orgnih.govscispace.com |

| Carotenoid Isomerase (CRTISO) | 7,9,7',9'-tetra-cis-lycopene | all-trans-lycopene | Isomerizes prolycopene to the all-trans form required for cyclization. nih.govwikipedia.org |

| Lycopene Cyclase (LCY) | all-trans-lycopene | α-carotene and β-carotene | Catalyzes the cyclization of lycopene to form carotenes. elifesciences.orgwikipedia.org |

Participation in Photoprotective Mechanisms

Carotenoids are fundamental to the survival of photosynthetic organisms, providing essential protection against the damaging effects of excess light. bioone.orgnih.govwikipedia.org They achieve this by dissipating excess light energy and scavenging harmful reactive oxygen species. bioone.orgnih.gov As a member of the carotenoid family and a precursor to key photoprotective pigments, this compound contributes to these crucial defense mechanisms. vulcanchem.com Its downstream products, including β-carotene and various xanthophylls, are integrated into the photosynthetic apparatus where they perform these protective functions directly. vulcanchem.com

One of the primary photoprotective roles of carotenoids is to dissipate excess absorbed light energy as heat, a process known as non-photochemical quenching (NPQ). bioone.orgnih.gov This mechanism prevents the over-excitation of chlorophyll (B73375) and the subsequent formation of highly reactive singlet oxygen, which can cause significant oxidative damage to the photosynthetic machinery. bioone.org While xanthophylls like zeaxanthin (B1683548) are the main effectors of NPQ, the entire carotenoid pool, including precursors like this compound, is integral to maintaining the structural and functional integrity required for these processes. nih.gov Research indicates that specific cis-isomers of carotenoids can play distinct roles in photoprotection, and the presence of this compound ensures the continued synthesis of the downstream molecules that are directly involved in energy dissipation. nih.gov

Carotenoids function as accessory light-harvesting pigments, expanding the spectrum of light that can be used for photosynthesis. bioone.orgelifesciences.orgwikipedia.org They absorb light in the blue-green region of the spectrum (approximately 450–570 nm), where chlorophylls (B1240455) absorb less efficiently, and transfer the captured energy to chlorophyll molecules. bioone.org This broadens the range of available light for the photosynthetic reaction centers. elifesciences.org this compound is part of the biosynthetic stream that produces the carotenoids ultimately embedded in the light-harvesting complexes of the photosystems. vulcanchem.comscispace.com Therefore, its synthesis is fundamental to establishing the full complement of pigments required for efficient light capture across the solar spectrum. bioone.org

Precursor for Apocarotenoid Signaling Molecules and Phytohormones

Carotenoids are not only vital for photosynthesis but also serve as the precursors for a class of bioactive metabolites known as apocarotenoids. frontiersin.orgfrontiersin.org These molecules are formed by the oxidative cleavage of carotenoids by specific enzymes and include critical phytohormones and signaling molecules that regulate plant growth, development, and environmental responses. frontiersin.orgelifesciences.orgnih.gov

As an intermediate in the mainstream carotenoid pathway, this compound contributes to the pool of carotenoids that can be cleaved to produce these signaling molecules. vulcanchem.com Key phytohormones derived from carotenoids include abscisic acid (ABA) and strigolactones (SLs). frontiersin.orgnih.gov ABA, which regulates processes like seed dormancy and stress responses, is synthesized from the cleavage of 9-cis-violaxanthin (B1234195) and 9'-cis-neoxanthin. nih.gov Strigolactones, which control shoot branching and symbiotic interactions, are derived from the cleavage of 9-cis-β-carotene. nih.gov Since this compound is a necessary precursor for β-carotene, violaxanthin, and neoxanthin, it is fundamentally linked to the biosynthesis of these essential phytohormones. vulcanchem.comnih.gov

Furthermore, research on plant mutants has suggested a more direct signaling role for cis-carotene derivatives. Studies on the Arabidopsis ccr2 mutant, which accumulates cis-carotenes including 9,9'-di-cis ζ-carotene, have indicated the existence of a novel apocarotenoid retrograde signal derived from these precursors that regulates plastid development. elifesciences.org This suggests that this compound or its immediate cleavage products may participate directly in signaling pathways that coordinate development between the plastid and the nucleus. elifesciences.org

| Mutant Background | Key Accumulated Carotenoids | Observed Phenotype/Significance |

| ziso | 9,15,9'-tri-cis-ζ-carotene, Phytofluene (B1236011), Phytoene (B131915) | Blocks biosynthesis of downstream cis-carotenes; delayed greening. vulcanchem.comelifesciences.org |

| ccr2 | 9,9'-di-cis ζ-carotene, 7,9,9'-tri-cis-neurosporene, 7,9,9′,7′-tetra-cis-lycopene | Accumulation of specific cis-carotenes; altered plastid development, suggesting a role for a cis-carotene-derived signal. elifesciences.org |

Biosynthesis of Abscisic Acid (ABA) and Strigolactones

The compound this compound is a pivotal, albeit intermediate, molecule within the broader carotenoid biosynthetic pathway, which is the source of precursors for essential plant hormones like abscisic acid (ABA) and strigolactones (SLs). elifesciences.orgbioone.orgscispace.com Carotenoids are fundamental to various physiological processes, including the synthesis of these hormones that regulate plant development and environmental responses. bioone.orguniprot.org

The biosynthesis of carotenoids in higher plants is a complex process involving a series of desaturation and isomerization reactions. frontiersin.org It begins with the formation of 15-cis-phytoene (B30313), which is converted through several steps to 9,15,9′-tri-cis-ζ-carotene. nih.gov The enzyme ζ-carotene isomerase (Z-ISO) then catalyzes the isomerization of the central 15-cis double bond to form 9,9′-di-cis-ζ-carotene. nih.gov This specific isomeric form is the necessary substrate for the next enzyme in the sequence, ζ-carotene desaturase (ZDS). nih.gov ZDS carries out two sequential desaturation steps, converting this compound into 7,9,7',9'-tetra-cis-lycopene (also known as prolycopene), via the intermediate 7,9,9′-tri-cis-neurosporene. uniprot.orgnih.gov

The connection of this compound to ABA and strigolactone biosynthesis is therefore indirect; it is a precursor to the molecules that are directly cleaved to initiate hormone synthesis. ABA synthesis, for instance, begins with the oxidative cleavage of 9-cis-violaxanthin and 9-cis-neoxanthin, which are xanthophylls produced much further down the pathway from lycopene. elifesciences.orgnih.gov Similarly, strigolactone synthesis is initiated from the conversion of all-trans-β-carotene. nih.gov By being a crucial link in the chain that produces these downstream carotenoids, this compound contributes to maintaining the pool of precursors available for hormone production. vulcanchem.com Studies on the carotenoid chloroplast regulation 2 (ccr2) mutant, which accumulates cis-carotenes, have shown that this accumulation is linked to developmental defects in plastids rather than a direct disruption of ABA or SL levels, suggesting a more complex regulatory role. elifesciences.org

| Enzyme | Substrate | Product | Relevance to Hormone Biosynthesis |

|---|---|---|---|

| ζ-carotene isomerase (Z-ISO) | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene | Produces the required isomer for the pathway to proceed towards precursors of ABA and Strigolactones. nih.gov |

| ζ-carotene desaturase (ZDS) | 9,9′-di-cis-ζ-carotene | 7,9,7',9'-tetra-cis-lycopene | Continues the biosynthetic pathway toward lycopene, a branch point for producing carotenes that are substrates for hormone synthesis. frontiersin.orgnih.gov |

| Carotenoid Cleavage Dioxygenases (CCDs/NCEDs) | Various downstream carotenoids (e.g., 9-cis-violaxanthin, all-trans-β-carotene) | Xanthoxin (ABA precursor), other apocarotenoids (SL precursors) | Cleave carotenoid substrates to initiate ABA and Strigolactone biosynthesis. elifesciences.orgfrontiersin.orgnih.gov |

Influence on Etioplast and Chloroplast Development

Carotenoids are integral components of plastids and play a vital regulatory role in their biogenesis and function. elifesciences.orguniprot.org The correct progression of the carotenoid pathway, including the steps involving this compound, is essential for the normal development of both etioplasts (plastids in dark-grown plants) and chloroplasts (photosynthetic plastids). bioone.orgnih.gov In dark-germinated seedlings, carotenoids are critical for the successful transition to photosynthetic development upon first exposure to light. bioone.org

Research on the Arabidopsis ccr2 mutant, which accumulates poly-cis-carotenes including this compound, has provided significant insights. elifesciences.orgnih.gov These mutants are characterized by the absence of a prolamellar body (PLB), a crystalline membrane structure within etioplasts that is crucial for rapid chloroplast development upon illumination. elifesciences.org Initially, it was thought that the accumulation of bulky cis-carotenes physically prevented PLB formation. elifesciences.org However, subsequent genetic studies challenged this hypothesis. An epistatic interaction between ccr2 and a mutation in the ζ-carotene isomerase gene (ziso) resulted in a double mutant that blocked the synthesis of this compound and other downstream cis-carotenes. elifesciences.org Remarkably, this blockage restored the formation of the PLB in the etioplasts. elifesciences.org

| Gene/Mutant | Accumulated Carotenoid(s) | Effect on Plastid Development |

|---|---|---|

| ccr2 | 9,9'-di-cis-ζ-carotene, 7,9,9'-tri-cis-neurosporene, tetra-cis-lycopene | No prolamellar body (PLB) in etioplasts; delayed chloroplast development and greening. elifesciences.orgnih.gov |

| ziso | 9,15,9'-tri-cis-ζ-carotene | Slightly delayed greening (virescent phenotype), but PLB formation is normal. elifesciences.org |

| ccr2 ziso (double mutant) | 9,15,9'-tri-cis-ζ-carotene (similar to ziso single mutant) | PLB formation is restored; chlorophyll accumulation is similar to wild-type. elifesciences.org |

| zds | 9,9'-di-cis-ζ-carotene | Severe defects; albino-lethal phenotype in strong alleles, indicating chloroplast biogenesis is critically impaired. frontiersin.orgnih.gov |

Contribution to Organismal Development and Pigmentation

Carotenoids are a diverse group of pigments responsible for many of the yellow, orange, and red colors seen in plants, which are essential for attracting pollinators and seed dispersers. scispace.comwikipedia.org While this compound is not an end-product pigment itself, its role as an intermediate is fundamental to the production of the colored carotenoids that determine the pigmentation of various plant tissues. frontiersin.orgnih.gov The entire carotenoid biosynthesis pathway is crucial for proper plant growth and development. uniprot.orgnih.gov

In specific cases, the accumulation of ζ-carotene isomers can directly influence pigmentation. For example, the 'Pinalate' sweet orange mutant, which has a non-functional Z-ISO splice variant, accumulates both 9,15,9′-tri-cis-ζ-carotene and 9,9′-di-cis-ζ-carotene. mdpi.com This accumulation is directly associated with the fruit's distinct yellow pigmentation, demonstrating how a block at this stage of the pathway can alter the final color of an organ. mdpi.com Therefore, the efficient processing of this compound is a key determinant of both the color and the healthy development of the plant.

Compound Names Mentioned

7,9,7',9'-tetra-cis-lycopene (prolycopene)

7,9,9'-tri-cis-neurosporene

9,15,9′-tri-cis-ζ-carotene

this compound

9-cis-neoxanthin

9-cis-violaxanthin

Abscisic Acid (ABA)

all-trans-β-carotene

all-trans-lycopene

Carotenoids

Chlorophyll

Lycopene

Phytoene

Strigolactones (SLs)

Xanthophylls

Xanthoxin

Advanced Analytical Methodologies for 9,9 Di Cis Zeta Carotene Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone of carotenoid analysis, enabling the separation of complex mixtures into individual components. For 9,9'-di-cis-zeta-carotene, specific high-performance liquid chromatography (HPLC) methods are essential.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Mass Spectrometry (MS)

The combination of HPLC with Diode Array Detection (DAD) and Mass Spectrometry (MS) provides a powerful tool for the analysis of this compound. nih.gov HPLC separates the carotenoid isomers, while DAD allows for their detection and preliminary identification based on their characteristic UV-Vis absorption spectra. nih.gov MS provides molecular weight information and fragmentation patterns, confirming the identity of the compound. nih.gov

This coupled technique is particularly useful for differentiating structural and geometrical isomers of carotenoids. nih.gov For instance, in the analysis of carotenoids in grapes, HPLC-DAD-MS (using electrospray ionization, ESI+) allowed for the simultaneous determination of various carotenoid isomers. nih.gov The mass spectra in positive ion mode often show both protonated molecules and molecular ion radicals, with minimal fragmentation, which aids in identification. nih.gov Further differentiation can be achieved through selective collision-induced dissociation (CID) experiments. nih.gov

In a study on tomato carotenoids, virus-induced gene silencing was coupled with HPLC-DAD-MS to identify and quantify 45 different carotenoid compounds, including various cis-isomers. oup.com This highlights the capability of the technique to unravel complex carotenoid profiles in biological samples. oup.com

| Parameter | Description |

| Stationary Phase | C30 columns are frequently used for their excellent ability to separate carotenoid isomers. oup.comresearchgate.net |

| Mobile Phase | A gradient of solvents such as methanol, methyl tert-butyl ether, and water is commonly employed. researchgate.net |

| Detection | DAD is used for UV-Vis spectral analysis, and MS (often with ESI+) for mass determination. nih.govoup.com |

| Ionization | Electrospray ionization (ESI+) is a common method for carotenoid analysis. nih.gov |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of carotenoids, including this compound. mdpi.com In RP-HPLC, a non-polar stationary phase, often a C30 carotenoid column, is used with a polar mobile phase. researchgate.net This setup is highly effective in separating the various isomers of carotenes. researchgate.net

For example, RP-HPLC has been successfully employed to analyze carotenoids in the cyanobacterium Synechocystis sp. PCC 6803. mdpi.com In these studies, pigments were extracted and separated to identify and quantify compounds like 9,15,9′-tri-cis-ζ-carotene and 9,9′-di-cis-ζ-carotene. mdpi.com The use of a C30 column is considered state-of-the-art for carotenoid quantification due to its superior separation capabilities for these lipophilic molecules. researchgate.net

A typical RP-HPLC method for carotenoid analysis involves a gradient elution. For instance, a mobile phase consisting of two solvents, A (methanol/tert-butyl methyl ether/water) and B (methanol/tert-butyl methyl ether/water in different proportions), can be used with a gradient program to achieve optimal separation. researchgate.net

| Component | Example Composition |

| Solvent A | Methanol/tert-butyl methyl ether/water (83:15:2, v/v/v) with 1.5% ammonium (B1175870) acetate (B1210297) in water researchgate.net |

| Solvent B | Methanol/tert-butyl methyl ether/water (8:90:2, v/v/v) with 1% ammonium acetate in water researchgate.net |

Spectroscopic Characterization and Isomer Identification

Spectroscopy plays a vital role in the characterization of this compound and the identification of its isomers. The unique spectral properties of carotenoids allow for their identification and differentiation.

The absorption spectra of carotenoids are characterized by three main peaks (I, II, III). nih.gov The position of these peaks can help in identifying the specific carotenoid and its isomeric form. For instance, the main absorption maxima for lycopene (B16060) isomers are well-documented. nih.gov While specific data for this compound is less common in general literature, the principles of carotenoid spectroscopy apply.

Resonance Raman (rR) spectroscopy is another powerful technique for assigning the configurations of carotenoid isomers. researchgate.net The C=C stretching region of the Raman spectrum is particularly sensitive to the conformation of the carotenoid. nih.gov A notable difference between all-trans and various cis-isomers is a band in the ~1130–1145 cm⁻¹ region, which is strong for di-cis-isomers like this compound. nih.gov

In HPLC analysis, the UV-Vis spectra obtained from a DAD are crucial for tentative identification. For example, in the analysis of β-carotene isomers, the Q-ratio (the ratio of the absorbance of a cis-peak to the main peak) is used for identification. fishersci.com A similar approach can be applied to zeta-carotene (B1237982) isomers.

Advanced Imaging Techniques for Subcellular Localization

Determining the subcellular location of carotenoids like this compound is essential for understanding their biological function. While direct imaging of this specific intermediate is challenging and not widely reported, techniques used for other carotenoids can be extrapolated.

Raman in situ chemical mapping has been used to demonstrate the presence of carotenoids in the extracellular polymeric substances of microbes in extreme environments. zu.edu.pk This technique could potentially be applied to visualize the distribution of this compound within cells or tissues.

The enzyme responsible for the production of this compound, ζ-carotene isomerase (Z-ISO), is an integral membrane protein. mdpi.comnih.gov This suggests that this compound is likely localized to membranes within the cell, such as the plastid envelope. uniprot.org Techniques like immunofluorescence microscopy targeting the enzymes of the carotenoid biosynthesis pathway can provide indirect evidence of the location of their products.

Further research utilizing advanced imaging modalities such as stimulated Raman scattering (SRS) microscopy or coherent anti-Stokes Raman scattering (CARS) microscopy, which have been used to image other lipids and carotenoids in living cells, could provide more direct insights into the subcellular localization of this compound in the future.

Biotechnological and Metabolic Engineering Approaches

Heterologous Expression Systems for Investigating Enzyme Activity

Heterologous expression systems are indispensable tools for characterizing the function of enzymes involved in the carotenoid biosynthesis pathway. By expressing specific genes in model organisms that either lack a carotenoid background or have a well-characterized one, researchers can elucidate the precise activity of individual enzymes.

Production in Escherichia coli Strains

Escherichia coli has been widely used as a microbial factory for the production and study of carotenoids due to its well-understood genetics and rapid growth. To investigate the enzymes acting on 9,9'-di-cis-zeta-carotene, researchers have successfully engineered E. coli strains to produce its precursor, 9,15,9′-tri-cis-ζ-carotene. mdpi.com For instance, the expression of the phytoene (B131915) desaturase (PDS) gene from Synechococcus sp. PCC 7942 in E. coli leads to the accumulation of 9,15,9′-tri-cis-ζ-carotene. mdpi.com

Subsequent co-expression of a candidate ζ-carotene isomerase (Z-ISO) gene in this engineered E. coli strain allows for the direct assessment of its activity. mdpi.com Successful isomerization is observed through the conversion of 9,15,9′-tri-cis-ζ-carotene to this compound, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comasm.org This approach has been instrumental in confirming the function of Z-ISO from various organisms, including maize, Arabidopsis, and the cyanobacterium Synechocystis sp. PCC 6803. mdpi.comnih.gov The heterologous expression of carotenogenic enzymes in E. coli provides a successful strategy for their biochemical characterization and the elucidation of their mechanisms. iupac.org

Table 1: Engineered E. coli Strains for Studying this compound Synthesis

| Expressed Gene(s) | Precursor Accumulated | Product Formed | Purpose |

| Phytoene desaturase (PDS) | 15-cis-phytoene (B30313) | 9,15,9′-tri-cis-ζ-carotene | Substrate production for Z-ISO |

| PDS + ζ-carotene isomerase (Z-ISO) | 9,15,9′-tri-cis-ζ-carotene | This compound | Functional characterization of Z-ISO |

| PDS + Z-ISO + ζ-carotene desaturase (ZDS) | This compound | 7,9,9′-tri-cis-neurosporene, 7,9,7′,9′-tetra-cis-lycopene | Reconstitution of the downstream pathway |

Functional Complementation Studies in Model Organisms

Functional complementation in model organisms serves as a powerful in vivo method to validate gene function. This typically involves introducing a candidate gene into a mutant organism that is deficient in a specific step of a metabolic pathway.

In the context of this compound, mutant strains of organisms like Arabidopsis thaliana and maize (Zea mays) that lack a functional Z-ISO enzyme accumulate the precursor 9,15,9′-tri-cis-ζ-carotene, particularly in dark-grown tissues. elifesciences.orgnih.gov Introducing a functional Z-ISO gene from another species into these mutants can restore the downstream carotenoid biosynthesis. For example, a maize mutant lacking a functional Z-ISO can be complemented by the Arabidopsis Z-ISO, confirming the cross-species functionality of the enzyme.

Similarly, studies in the cyanobacterium Synechocystis sp. PCC 6803 have shown that a knockout mutant of the Z-ISO gene accumulates 9,15,9′-tri-cis-ζ-carotene when grown in the dark. nih.gov Complementation with a functional Z-ISO restores the production of downstream carotenoids, demonstrating the essential role of this enzyme in light-independent carotenoid biosynthesis. nih.gov These studies provide critical evidence for the specific function of Z-ISO in converting 9,15,9′-tri-cis-ζ-carotene to this compound within a living organism. elifesciences.orgnih.govfrontiersin.org

Strategies for Modulating this compound Levels in Engineered Organisms

Metabolic engineering offers various strategies to intentionally alter the flux through the carotenoid pathway, thereby increasing or decreasing the levels of specific compounds like this compound.

Overexpression of Z-ISO and ZDS

To increase the production of carotenoids downstream of this compound, a common strategy is to overexpress the enzymes that catalyze its formation and conversion. Overexpression of ζ-carotene isomerase (Z-ISO) can enhance the conversion of 9,15,9′-tri-cis-ζ-carotene into this compound. Subsequently, overexpressing ζ-carotene desaturase (ZDS), the enzyme that utilizes this compound as a substrate, can pull the metabolic flux towards the synthesis of lycopene (B16060) and other downstream carotenoids. uniprot.org

Studies in tobacco have demonstrated that overexpressing genes like PDS, ZDS, and CRTISO from wolfberry (Lycium chinense) can significantly increase the total carotenoid content. frontiersin.org While this study did not specifically measure this compound, the upregulation of ZDS implies an increased conversion of this intermediate. frontiersin.org The coordinated overexpression of both Z-ISO and ZDS is a logical approach to prevent the accumulation of this compound and efficiently channel it towards the desired end-products.

Gene Silencing or Knockout of Competing Pathways

Another effective strategy to modulate carotenoid levels is to block or reduce the activity of competing metabolic pathways through gene silencing or knockout techniques. For instance, in plants, the carotenoid pathway branches after lycopene to produce α-carotene and β-carotene, which are then converted to various xanthophylls. elifesciences.org

By using techniques like CRISPR/Cas9 or RNA interference (RNAi) to silence or knock out the genes encoding enzymes downstream of a desired carotenoid, the metabolic flux can be redirected. For example, silencing the lycopene cyclases could theoretically lead to an accumulation of upstream intermediates, including this compound, if the preceding enzymes are highly active. In a study on tomato, silencing of ZDS resulted in the accumulation of 9,9'-di-cis-ζ-carotene. oup.com Furthermore, to increase β-carotene in banana, CRISPR/Cas9 was used to edit the lycopene epsilon-cyclase gene, which successfully modulated the metabolic flux. escholarship.org This highlights the potential of gene editing to reroute carotenoid biosynthesis.

Applications in Enhanced Carotenoid Production

The manipulation of the carotenoid biosynthetic pathway, including the steps involving this compound, has significant applications in enhancing the production of valuable carotenoids in various organisms. These carotenoids are important for human health and are used as natural colorants, antioxidants, and precursors of vitamin A.

For example, in efforts to produce high levels of astaxanthin (B1665798) in E. coli, the entire biosynthetic pathway from basic isoprenoid precursors is introduced and optimized. nih.gov This includes ensuring efficient conversion through the intermediate steps involving ζ-carotene isomers. The successful engineering of a plasmid-free E. coli strain for astaxanthin production underscores the power of these approaches. nih.gov Similarly, enhancing carotenoid content in crops through genetic engineering can improve their nutritional value, a process where the regulation of intermediates like this compound plays a crucial, albeit upstream, role.

Future Research Directions and Unanswered Questions

Elucidating the Precise Structural and Mechanistic Details of Z-ISO

The enzyme zeta-carotene (B1237982) isomerase (Z-ISO) is a critical component of the carotenoid biosynthesis pathway, responsible for converting 9,15,9′-tri-cis-ζ-carotene into 9,9′-di-cis-ζ-carotene. frontiersin.org This isomerization of the central 15-cis double bond is essential for the subsequent desaturation steps that lead to lycopene (B16060). oup.commdpi.com While Z-ISO has been identified as a heme B-containing integral membrane protein that is active in its ferrous state, its detailed three-dimensional structure and the precise catalytic mechanism remain largely unknown. mdpi.comnih.gov

Future research must focus on obtaining high-resolution structural data for Z-ISO. Given that it is a membrane protein, which is inherently difficult to crystallize, emerging techniques like cryo-electron microscopy (Cryo-EM) present a promising avenue for structure elucidation. oup.com A detailed atomic model would provide invaluable insights into the active site, substrate binding, and the conformational changes that occur during catalysis.

Furthermore, advanced spectroscopic methods are needed to probe the enzyme's mechanism. nih.gov Techniques such as Electron Paramagnetic Resonance (EPR), Mössbauer spectroscopy, and Resonance Raman spectroscopy can be employed to characterize the iron center's electronic structure and coordination environment in different states of the catalytic cycle. nih.gov Coupling these experimental approaches with computational methods like density functional theory (DFT) simulations can help model the reaction pathway and understand the energetic landscape of the isomerization process. researchgate.net

Table 1: Key Unanswered Questions and Research Approaches for Z-ISO